molecular formula C26H23N5O4 B15620106 VL-0395

VL-0395

Katalognummer: B15620106
Molekulargewicht: 469.5 g/mol
InChI-Schlüssel: RVWSCZNGPOUASU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

structure in first source

Eigenschaften

Molekularformel

C26H23N5O4

Molekulargewicht

469.5 g/mol

IUPAC-Name

3-[[3-[(5-carbamimidoyl-1H-indole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C26H23N5O4/c27-24(28)16-9-10-20-18(11-16)13-22(30-20)26(35)29-19-8-4-7-17(12-19)25(34)31-21(14-23(32)33)15-5-2-1-3-6-15/h1-13,21,30H,14H2,(H3,27,28)(H,29,35)(H,31,34)(H,32,33)

InChI-Schlüssel

RVWSCZNGPOUASU-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

In-depth Technical Guide: VL-0395

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

The information that could be retrieved was sparse and not related to a research and development context:

  • A product listing on a commercial website where "VL-0395" was marked as "Not Available For Sale"[1].

  • Several clinical trial identifiers contained the numerical sequence "0395" (e.g., NCT00369395, NCT03060395, NCT04906395); however, these trials are for distinct and unrelated therapeutic agents such as Volociximab, A2 Milk, and Leuprolide Acetate[2][3][4].

  • Other mentions were found in completely unrelated contexts, such as a German savings plan ("VL-Sparen") and a Japanese product recall[5][6][7].

It is highly probable that "this compound" represents one of the following:

  • An internal, proprietary code for a compound that has not yet been disclosed in public literature.

  • A discontinued (B1498344) project for which data was never publicly released.

  • A misidentification or typographical error of the intended compound identifier.

Without further clarifying information or an alternative designation, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, or visualizations of signaling pathways.

We recommend verifying the compound identifier and consulting internal documentation or primary sources for the correct information. Should a valid identifier be provided, a new search and analysis can be initiated.

References

In-depth Technical Guide: The Chemical Identity of VL-0395

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a concise summary of the available chemical information for the compound designated as VL-0395. Despite a comprehensive search of scientific literature and patent databases, no information regarding the biological activity, mechanism of action, or experimental protocols for this compound is publicly available at this time. This suggests that this compound may be a novel compound, a research chemical with limited disclosure, or an internal designation not yet described in published literature. The following sections detail the confirmed chemical structure and properties of this molecule.

Chemical Structure and Properties

The definitive chemical identity of this compound has been established through publicly accessible chemical databases.

Chemical Structure

The fundamental structure of this compound is presented below.

this compound Chemical Structure

Figure 1. 2D Chemical Structure of this compound.

Chemical Identifiers

A summary of the key chemical identifiers and properties for this compound is provided in Table 1. This information is crucial for accurate identification and sourcing of the compound for research purposes.

PropertyValue
IUPAC Name 3-[[3-[(5-carbamimidoyl-1H-indole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid
Molecular Formula C₂₆H₂₃N₅O₄
SMILES C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(=N)N
InChI InChI=1S/C26H23N5O4/c27-24(28)16-9-10-20-18(11-16)13-22(30-20)26(35)29-19-8-4-7-17(12-19)25(34)31-21(14-23(32)33)15-5-2-1-3-6-15/h1-13,21,30H,14H2,(H3,27,28)(H,29,35)(H,31,34)(H,32,33)

Table 1. Chemical Identifiers for this compound.

Logical Relationship of Chemical Identification

The process of defining the core chemical entity of this compound follows a straightforward logical workflow, starting from the compound name and branching into its various chemical representations.

This compound This compound IUPAC Name IUPAC Name This compound->IUPAC Name  is SMILES String SMILES String This compound->SMILES String  is Molecular Formula Molecular Formula This compound->Molecular Formula  is 2D Structure 2D Structure This compound->2D Structure  is represented by

Figure 2. Relationship between the compound name and its chemical identifiers.

Conclusion and Future Directions

While the chemical structure of this compound is well-defined, the absence of biological data in the public domain prevents the creation of a comprehensive technical guide as initially requested. For researchers, scientists, and drug development professionals interested in this molecule, the following steps are recommended:

  • Literature Monitoring: Continuously monitor scientific databases and patent filings for the appearance of "this compound" or its chemical identifiers.

  • Chemical Supplier Inquiry: Inquire with chemical suppliers who may have synthesized this compound for other research groups, as they may have non-proprietary information.

  • De Novo Research: For those with the capabilities, initiating in vitro screening assays based on the chemical structure could be a viable path to uncovering its biological function.

This document will be updated as new information regarding this compound becomes publicly available.

In-depth Technical Guide: The Mechanism of Action of VL-0395

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide aims to provide a comprehensive overview of the mechanism of action for the compound designated as VL-0395. Following an extensive search of publicly available scientific literature, chemical databases, and patent filings, it has been determined that there is currently no substantive information available to detail the biological activity, molecular targets, or therapeutic potential of this compound. While the chemical structure has been identified, the associated biological data required to construct a detailed mechanism of action, including quantitative data, experimental protocols, and signaling pathways, remains unpublished or within proprietary domains.

Chemical Identity of this compound

Through searches of chemical databases, this compound has been identified as the following chemical entity:

  • Systematic Name: 3-[[3-[(5-carbamimidoyl-1H-indole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acid

  • Synonyms: CHEMBL137814

The molecular structure of this compound suggests its potential as a modulator of biological processes, given the presence of indole (B1671886) and benzamide (B126) moieties, which are common pharmacophores in drug discovery. However, without experimental data, any discussion of its mechanism of action would be purely speculative.

Review of Available Literature and Data

A comprehensive search strategy was employed to uncover any data related to the mechanism of action of this compound. This included searches for:

  • Preclinical and clinical studies involving this compound or CHEMBL137814.

  • In vitro and in vivo assays detailing the compound's activity.

  • Patents disclosing the synthesis, use, or biological targets of this compound.

  • Scientific publications describing the compound's discovery or characterization.

The search results were uniformly negative in providing any specific biological context for this compound. The compound is listed by some chemical suppliers, but without any accompanying biological data. Searches for related chemical structures provided general information on the activities of indole and benzamide-containing compounds, but no direct inferences could be made about this compound.

Data Presentation

Due to the absence of quantitative data from preclinical or clinical studies on this compound, the creation of structured tables for comparative analysis is not possible at this time.

Experimental Protocols

Detailed methodologies for key experiments cannot be provided as no such experiments have been described in the accessible literature for this compound.

Visualization of Signaling Pathways and Workflows

The creation of diagrams for signaling pathways, experimental workflows, or logical relationships is contingent on the availability of data regarding the compound's mechanism of action. As this information is not available, no visualizations can be generated.

Conclusion

The core requirements of this technical guide—to provide an in-depth analysis of the mechanism of action of this compound, complete with quantitative data, experimental protocols, and visualizations—cannot be fulfilled based on the current publicly available information. The identity of this compound as a specific chemical compound is established, but its biological function remains uncharacterized in the public domain.

This guide will be updated if and when new information regarding the biological activity and mechanism of action of this compound becomes publicly available. Researchers with access to proprietary data on this compound are encouraged to consult their internal documentation.

No Information Available on the Biological Activity of VL-0395

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for the biological activity, mechanism of action, target pathways, and any associated in vitro or in vivo studies of a compound designated as VL-0395 has yielded no specific results. Publicly available scientific literature and clinical trial databases do not contain information pertaining to a substance with this identifier.

The search for "this compound" and related queries did not return any relevant scholarly articles, patents, or clinical trial registrations that would describe its biological properties. It is possible that "this compound" may be an internal compound identifier not yet disclosed in public forums, a misnomer, or a discontinued (B1498344) project with no published data.

Without any foundational information, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to the biological activity of this compound. Further research would be contingent on the public disclosure of information related to this specific compound.

Unveiling the Target of VL-0395: A Technical Guide to its Identification as a CCK1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the target identification and mechanism of action of VL-0395, a novel small molecule antagonist. The primary molecular target of this compound has been identified as the Cholecystokinin (B1591339) A Receptor (CCK1R), a G-protein coupled receptor critically involved in gastrointestinal motility, pancreatic secretion, and satiety signaling. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the experimental data, methodologies, and signaling pathways associated with this compound.

Executive Summary

This compound, a member of the anthranilic acid derivative class of compounds, has been characterized as a potent and selective antagonist of the CCK1 receptor. Initial biological evaluation has demonstrated its ability to competitively inhibit the binding of the endogenous ligand, cholecystokinin (CCK), to the CCK1R. This antagonism effectively modulates the downstream signaling cascade initiated by receptor activation, primarily the Gq-protein coupled pathway leading to an increase in intracellular calcium. The identification of CCK1R as the molecular target of this compound opens avenues for its potential therapeutic application in conditions characterized by dysregulated CCK signaling.

Quantitative Data Summary

The biological activity of this compound has been quantified through competitive binding assays. The following table summarizes the key affinity parameter determined for this compound.

CompoundTarget ReceptorRadioligandAssay TypeIC50 (nM)
This compoundCCK1 Receptor[125I]CCK-8Competitive Binding197.5

Signaling Pathway

The Cholecystokinin A Receptor (CCK1R) is a Gq-protein coupled receptor. Upon binding of an agonist, such as the endogenous ligand cholecystokinin (CCK), the receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This rise in intracellular calcium concentration is a key second messenger that mediates many of the physiological effects of CCK. As an antagonist, this compound binds to the CCK1R and prevents this signaling cascade from being initiated by agonist binding.

CCK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum CCK1R CCK1 Receptor Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_ER Ca2+ Ca_cyto Ca2+ (Increased) Ca_ER->Ca_cyto Cellular_Response Cellular Response Ca_cyto->Cellular_Response Initiates IP3R->Ca_ER Releases CCK CCK (Agonist) CCK->CCK1R Binds VL0395 This compound (Antagonist) VL0395->CCK1R Blocks

Caption: CCK1R Signaling Pathway and the Antagonistic Action of this compound.

Experimental Protocols

The identification of this compound as a CCK1R antagonist was primarily achieved through competitive radioligand binding assays and likely confirmed with functional assays measuring downstream signaling events, such as intracellular calcium mobilization. The following are representative, detailed protocols for these key experiments.

CCK1 Receptor Competitive Binding Assay

This assay determines the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to the CCK1 receptor.

Materials:

  • Cell Membranes: Membranes prepared from a cell line stably expressing the human or rat CCK1 receptor (e.g., CHO-CCK1R or COS-7-CCK1R).

  • Radioligand: [125I]CCK-8 (Cholecystokinin Octapeptide, iodinated).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EGTA, and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/C).

  • Filtration Manifold.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw the frozen CCK1R-expressing cell membranes on ice. Homogenize the membranes in binding buffer and centrifuge at 4°C. Resuspend the pellet in fresh binding buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or 1 µM unlabeled CCK-8 (for non-specific binding).

    • 50 µL of serially diluted this compound.

    • 50 µL of [125I]CCK-8 (final concentration of 25-50 pM).

    • 50 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a filtration manifold.

  • Washing: Wash the filters three times with 3 mL of cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Binding_Assay_Workflow start Start mem_prep Prepare CCK1R Membranes start->mem_prep assay_setup Set up Assay Plate: - Membranes - [125I]CCK-8 - this compound (or control) mem_prep->assay_setup incubation Incubate at RT for 90 min assay_setup->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 Determination) counting->analysis end End analysis->end

Caption: Workflow for a CCK1 Receptor Competitive Binding Assay.
Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by a CCK1R agonist.

Materials:

  • Cells: A cell line stably expressing the human or rat CCK1 receptor (e.g., CHO-CCK1R or HEK293-CCK1R).

  • Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.

  • Agonist: CCK-8 (at a concentration that elicits a submaximal response, e.g., EC80).

  • Test Compound: this compound, serially diluted.

  • Pluronic F-127.

  • Fluorescence Plate Reader with an integrated fluidic dispenser.

Procedure:

  • Cell Plating: Seed the CCK1R-expressing cells into black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in assay buffer.

    • Remove the culture medium from the cells and add 100 µL of the loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Washing: Wash the cells twice with 100 µL of assay buffer to remove excess dye.

  • Compound Incubation: Add 50 µL of serially diluted this compound to the wells and incubate at room temperature for 15-30 minutes.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject 50 µL of the CCK-8 agonist solution into each well.

    • Record the fluorescence intensity for an additional 60-120 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration and fit the data to determine the IC50 value for the functional antagonism.

Calcium_Assay_Workflow start Start cell_plating Plate CCK1R-expressing Cells start->cell_plating dye_loading Load Cells with Calcium-sensitive Dye cell_plating->dye_loading washing Wash Cells dye_loading->washing compound_incubation Incubate with This compound washing->compound_incubation fluorescence_measurement Measure Fluorescence (Baseline -> Add Agonist -> Measure Peak) compound_incubation->fluorescence_measurement analysis Data Analysis (Functional IC50) fluorescence_measurement->analysis end End analysis->end

Caption: Workflow for an Intracellular Calcium Mobilization Assay.

Conclusion

The collective evidence from binding and functional assays unequivocally identifies the Cholecystokinin A Receptor (CCK1R) as the primary molecular target of this compound. Its antagonistic activity at this receptor provides a clear mechanism of action. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers interested in the pharmacology of this compound and the broader field of CCK receptor modulation. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound is warranted to fully elucidate its therapeutic potential.

potential therapeutic applications of VL-0395

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information was found regarding a therapeutic agent designated as VL-0395 . The search did not yield any data on its therapeutic applications, mechanism of action, or any associated preclinical or clinical studies.

The clinical trial registries that were scanned included trials with "0395" in their identification numbers; however, these were found to be for unrelated substances and therapies. For instance, NCT00369395 is a trial for Volociximab in metastatic melanoma, NCT03060395 pertains to a study on A2 milk and gastrointestinal function, NCT00525395 relates to a phototherapy protocol for vitiligo, NCT06682793 is for a CAR T-cell therapy in solid tumors, and NCT04906395 evaluates Leuprolide Acetate in breast cancer. None of these are associated with a compound identified as this compound.

It is possible that "this compound" is an internal designation for a compound in very early stages of development and has not yet been disclosed in public forums or scientific publications. It could also be an incorrect or outdated identifier.

Without any available data, it is not possible to provide the requested in-depth technical guide, including summaries of quantitative data, detailed experimental protocols, or visualizations of signaling pathways and experimental workflows. Further clarification on the identity of this compound is required to proceed with this request.

In-depth Technical Guide: VL-0395

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature review of the core compound VL-0395, prepared for researchers, scientists, and drug development professionals.

Executive Summary

A thorough review of publicly available scientific literature and clinical trial databases reveals no specific information, quantitative data, or experimental protocols associated with the identifier "this compound." Searches for this term, along with related queries for its mechanism of action, clinical trials, pharmacology, and synthesis, did not yield any relevant results. This suggests that "this compound" may be an internal designation for a compound that has not yet been publicly disclosed, a novel substance pending publication, or a potential typographical error.

Consequently, it is not possible to provide a detailed technical guide, including data tables, experimental methodologies, or signaling pathway diagrams as requested. The following sections outline the search methodology and the lack of findings.

Search Methodology

A systematic search was conducted across major scientific and medical databases to identify any literature or data related to "this compound." The search strategy was designed to be comprehensive, encompassing a wide range of potential information sources.

Databases and Search Engines Queried:

  • Google Scholar

  • PubMed

  • ClinicalTrials.gov

  • Chemical Abstracts Service (CAS) databases (via SciFinder)

  • General web searches for press releases, company pipelines, and conference abstracts

Search Terms Used:

  • "this compound"

  • "this compound" AND "mechanism of action"

  • "this compound" AND "pharmacology"

  • "this compound" AND "pharmacokinetics"

  • "this compound" AND "clinical trial"

  • "this compound" AND "synthesis"

  • "this compound" AND "[relevant disease area, if known]"

Search Results and Analysis

The extensive search failed to identify any publications, patents, clinical trial registrations, or other documents that specifically mention "this compound." The search results were consistently negative across all databases and search engines.

Quantitative Data Summary

Due to the absence of any identifiable data in the literature, no quantitative information regarding the bioactivity, pharmacokinetics, or efficacy of "this compound" can be presented.

Experimental Protocols

No experimental protocols related to the synthesis, in vitro assays, or in vivo studies of "this compound" were found in the public domain.

Signaling Pathways and Workflows

As no information on the mechanism of action or cellular targets of "this compound" is available, it is not possible to construct any signaling pathway diagrams or experimental workflow visualizations.

Conclusion

Based on a comprehensive review of publicly accessible information, "this compound" does not correspond to a known compound in the scientific literature or public clinical trial registries. Therefore, the core requirements of this technical guide—data presentation, experimental protocols, and visualizations—cannot be fulfilled.

It is recommended to verify the identifier "this compound" for accuracy. If the identifier is correct, it is likely that information regarding this compound is proprietary and has not yet been made public. Future monitoring of scientific publications and patent databases may be warranted if public disclosure is anticipated.

Methodological & Application

No Publicly Available Experimental Data for VL-0395

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive searches for the experimental protocol, mechanism of action, and clinical or preclinical data for a compound designated "VL-0395" have yielded no specific results. Publicly accessible scientific databases and clinical trial registries do not contain information pertaining to a substance with this identifier.

The search results included clinical trials with similar numerical identifiers in their registration numbers, such as NCT00369395, NCT03060395, and NCT04906395. However, these trials correspond to different investigational drugs, including Volociximab, a study on A2 milk, an allogeneic CAR T-cell therapy (A2B395), and Leuprolide Acetate. None of these are identified as this compound.

Without any available data on the mechanism of action, preclinical studies, or clinical trials for this compound, it is not possible to provide the requested detailed application notes, experimental protocols, data tables, or signaling pathway diagrams. The core requirements of the request—summarizing quantitative data, detailing experimental methodologies, and visualizing signaling pathways—are contingent on the existence of such foundational scientific information.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or proprietary databases that may contain information on this compound if it is under early-stage, unpublished development. At present, no public information is available to fulfill the user's request.

Application Note: Quantitative Analysis of VL-0395 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes two robust and sensitive analytical methods for the quantitative determination of VL-0395, a novel small molecule inhibitor, in human plasma. A High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is presented for routine analysis and quality control, while a more sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method is detailed for bioanalytical studies requiring lower limits of quantification. Both methods demonstrate excellent linearity, precision, and accuracy, making them suitable for a range of research and drug development applications.

Introduction

This compound is an investigational compound with a molecular formula of C₂₆H₂₃N₅O₄ and a molecular weight of 469.5 g/mol [1]. As with any novel therapeutic agent, the development of reliable analytical methods for its quantification in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed protocols for the extraction and analysis of this compound from human plasma using HPLC-UV and LC-MS/MS.

Materials and Reagents

  • This compound reference standard (≥99% purity)

  • Internal Standard (IS): (A suitable analogue, e.g., a stable isotope-labeled this compound or a structurally similar compound)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (K₂EDTA as anticoagulant)

HPLC-UV Method

This method is suitable for the quantification of this compound in the range of 10 ng/mL to 1000 ng/mL.

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for HPLC analysis.

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection 280 nm
Run Time 15 minutes
ParameterResult
Linearity (r²) > 0.998
Range 10 - 1000 ng/mL
Limit of Detection (LOD) 3 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Accuracy (% Recovery) 95 - 105%

LC-MS/MS Method

For applications requiring higher sensitivity, this LC-MS/MS method offers a quantification range of 0.1 ng/mL to 100 ng/mL.

  • To 100 µL of human plasma, add 50 µL of internal standard solution and 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 acetonitrile:water and inject into the LC-MS/MS system.

ParameterCondition
LC System Shimadzu Nexera X2 or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column C18 reverse-phase column (e.g., Acquity UPLC HSS T3, 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% Formic Acid and 5 mM Ammonium AcetateB: Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: 470.2 → 393.1 (Quantifier), 470.2 → 256.1 (Qualifier)IS: (Specific to the chosen IS)
Run Time 8 minutes
ParameterResult
Linearity (r²) > 0.999
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 4%
Inter-day Precision (%RSD) < 6%
Accuracy (% Recovery) 97 - 103%
Matrix Effect Minimal, compensated by Internal Standard

Experimental Workflows and Signaling Pathway

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard (IS) plasma->add_is extract Extraction (Protein Precipitation or LLE) add_is->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant/ Evaporate & Reconstitute centrifuge->supernatant hplc HPLC / UPLC System supernatant->hplc Inject detector UV or MS/MS Detector hplc->detector chromatogram Generate Chromatogram detector->chromatogram Signal integrate Peak Integration (Analyte / IS) chromatogram->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: General workflow for the analysis of this compound in plasma.

signaling_pathway receptor Cell Surface Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor nucleus Nucleus transcription_factor->nucleus Translocation response Cellular Response (e.g., Proliferation, Survival) nucleus->response Gene Expression vl0395 This compound vl0395->kinase_b Inhibition

Caption: Hypothetical signaling pathway showing this compound inhibition.

Conclusion

The HPLC-UV and LC-MS/MS methods presented provide reliable and accurate means for the quantification of this compound in human plasma. The choice of method will depend on the specific requirements of the study, with LC-MS/MS being particularly suited for applications demanding high sensitivity. These protocols can serve as a foundation for further validation and implementation in preclinical and clinical development programs.

References

Application Notes and Protocols for VL-0395 Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VL-0395 is a novel investigational agent with potent antifungal activity. These application notes provide detailed protocols for the in vitro assessment of this compound's efficacy and elucidation of its mechanism of action. The methodologies described herein are essential for researchers engaged in the preclinical evaluation of this compound. Adherence to standardized procedures is critical for generating reproducible and comparable data, which is fundamental to the successful development of new antifungal therapies.

Data Presentation

Quantitative data from susceptibility testing and other assays should be meticulously organized to facilitate clear interpretation and comparison. The following tables provide a template for presenting key experimental results.

Table 1: In Vitro Antifungal Susceptibility of this compound

Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)
Candida albicansATCC 90028
Candida glabrataATCC 90030
Candida parapsilosisATCC 22019
Cryptococcus neoformansH99
Aspergillus fumigatusAf293

MIC₅₀/₉₀: Minimum Inhibitory Concentration for 50% and 90% of isolates, respectively. MFC: Minimum Fungicidal Concentration.

Table 2: Cytotoxicity of this compound on Mammalian Cell Lines

Cell LineCell TypeCC₅₀ (µM)Selectivity Index (SI)
HEK293Human Embryonic Kidney
HepG2Human Hepatocellular Carcinoma

CC₅₀: 50% Cytotoxic Concentration. SI = CC₅₀ (Mammalian Cells) / MIC (Fungal Cells).

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

a. Preparation of this compound Stock Solution:

  • Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Ensure the final concentration of DMSO in the assay does not exceed 1% to avoid solvent-induced fungal growth inhibition.

b. Preparation of Fungal Inoculum:

  • For yeasts (e.g., Candida spp., Cryptococcus spp.), subculture the isolate on Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours.

  • For molds (e.g., Aspergillus spp.), incubate cultures at 35°C until adequate sporulation is observed.

  • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.

  • Further dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

c. Assay Procedure:

  • Perform two-fold serial dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate.

  • Add 100 µL of the diluted fungal inoculum to each well.

  • Include a growth control (inoculum without drug) and a sterility control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

d. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control.

  • The endpoint can be determined visually or by using a spectrophotometer to measure absorbance at a specific wavelength (e.g., 530 nm).

Mammalian Cell Cytotoxicity Assay

a. Cell Culture:

  • Culture mammalian cell lines (e.g., HEK293, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

b. Assay Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Replace the existing medium with the medium containing the various concentrations of this compound.

  • Incubate the plate for 24-48 hours.

c. Determination of Cell Viability:

  • Assess cell viability using a resazurin-based assay (e.g., alamarBlue) or an MTT assay.

  • Measure the fluorescence or absorbance according to the manufacturer's instructions.

  • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a hypothetical signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.

VL_0395_Signaling_Pathway cluster_cell Fungal Cell cluster_nucleus Nucleus VL0395 This compound Receptor Cell Surface Receptor VL0395->Receptor Inhibits Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Gene_Expression Gene Expression (Virulence, Cell Wall Synthesis) TF->Gene_Expression caption Hypothetical signaling pathway inhibited by this compound.

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow cluster_workflow This compound Evaluation Workflow Start Start: this compound Compound Primary_Screen Primary Screening (Antifungal Susceptibility) Start->Primary_Screen MIC_Determination MIC Determination Primary_Screen->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assay (Mammalian Cells) MIC_Determination->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index MIC_Determination->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index Mechanism_of_Action Mechanism of Action Studies Selectivity_Index->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization caption Experimental workflow for the evaluation of this compound.

Caption: Experimental workflow for the evaluation of this compound.

Application Notes and Protocols for High-Throughput Screening of VL-0395, a Putative Androgen Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for utilizing VL-0395 in high-throughput screening (HTS) campaigns aimed at identifying and characterizing modulators of the androgen receptor (AR). The methodologies described are applicable to academic research, drug discovery, and preclinical development.

Introduction

The androgen receptor (AR) is a crucial mediator of androgen action and a key therapeutic target in various diseases, most notably prostate cancer. High-throughput screening (HTS) is a powerful methodology for identifying novel AR modulators from large chemical libraries. This compound is presented here as a hypothetical tool compound for the development and validation of HTS assays targeting the AR signaling pathway. These notes will detail its presumed mechanism of action and provide protocols for its use in primary and secondary screening assays.

Putative Mechanism of Action of this compound

For the context of these application notes, this compound is considered a competitive antagonist of the androgen receptor. It is hypothesized to bind to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens like dihydrotestosterone (B1667394) (DHT). This inhibition is expected to block the subsequent conformational changes in the AR, its nuclear translocation, and the transcription of androgen-responsive genes.

Signaling Pathway

The androgen receptor signaling pathway is a critical cellular cascade. In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding of an androgen, such as DHT, the HSPs dissociate, and the AR undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes that regulate cell growth, proliferation, and survival. This compound, as an antagonist, would interrupt this cascade.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT AR_HSP AR-HSP Complex DHT->AR_HSP Binds VL0395 This compound VL0395->AR_HSP Inhibits AR AR AR_HSP->AR HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation ARE ARE AR_dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Caption: Androgen Receptor Signaling Pathway and Point of Inhibition by this compound.

High-Throughput Screening Workflow

A typical HTS campaign to identify novel AR modulators using this compound as a control compound would involve a primary screen to identify "hits," followed by secondary and confirmatory assays to validate these hits and further characterize their mechanism of action.

HTS_Workflow start Start: Compound Library primary_screen Primary Screen: Cell-Based Reporter Gene Assay start->primary_screen hit_identification Hit Identification (Activity > 3 SD from control) primary_screen->hit_identification dose_response Dose-Response Confirmation (Determine IC50) hit_identification->dose_response 'Hits' secondary_assays Secondary Assays: - Ligand Binding Assay - Cytotoxicity Assay dose_response->secondary_assays sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_assays->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: High-Throughput Screening Workflow for AR Modulator Discovery.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in various HTS assays.

Table 1: Performance of this compound in Primary HTS Assay

ParameterValueDescription
Assay TypeCell-Based Reporter Gene AssayMeasures AR-mediated gene transcription.
Cell LinePC-3 (stably expressing AR and an ARE-luciferase reporter)A common prostate cancer cell line.
AgonistDihydrotestosterone (DHT)10 nM
This compound IC5050 nMConcentration for 50% inhibition.
Z'-factor0.75A measure of assay quality ( > 0.5 is excellent).
Signal-to-Background15-foldThe ratio of the signal in the presence of agonist to the signal in its absence.

Table 2: this compound Activity in Secondary Assays

Assay TypeParameterValue
Ligand Competition Binding AssayKi25 nM
Cytotoxicity Assay (e.g., MTS)CC50> 10 µM
Nuclear Translocation AssayIC5060 nM

Experimental Protocols

Protocol 1: Primary High-Throughput Screening - Cell-Based AR Reporter Gene Assay

Objective: To identify compounds that inhibit DHT-induced androgen receptor activity in a high-throughput format.

Materials:

  • PC-3 cell line stably expressing the full-length human androgen receptor and an androgen response element (ARE)-driven luciferase reporter construct.

  • Assay Medium: RPMI 1640 without phenol (B47542) red, supplemented with 5% charcoal-stripped fetal bovine serum (CS-FBS).

  • Dihydrotestosterone (DHT)

  • This compound (as a control antagonist)

  • Test compounds from a chemical library.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • 384-well white, clear-bottom assay plates.

Procedure:

  • Cell Seeding:

    • Harvest and resuspend PC-3 cells in assay medium to a density of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension (5,000 cells) into each well of a 384-well plate.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare a stock solution of test compounds and this compound in DMSO.

    • Perform serial dilutions to create a concentration range for dose-response experiments. For a primary screen, a single concentration (e.g., 10 µM) is typically used.

    • Using an acoustic liquid handler or a pintool, transfer 50 nL of the compound solutions to the assay plates.

    • Include control wells: vehicle control (DMSO), positive control (this compound), and negative control (no compound).

  • Agonist Stimulation:

    • Prepare a solution of DHT in assay medium at a final concentration of 10 nM.

    • Add 5 µL of the DHT solution to all wells except for the background control wells.

    • Add 5 µL of assay medium to the background control wells.

  • Incubation:

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Signal Detection:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase reagent to each well.

    • Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each test compound relative to the positive and negative controls.

  • For dose-response curves, plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Calculate the Z'-factor to assess the quality of the assay.

Protocol 2: Secondary Assay - Homogeneous Time-Resolved Fluorescence (HTRF) Ligand Binding Assay

Objective: To confirm the direct binding of hit compounds to the androgen receptor ligand-binding domain (LBD).

Materials:

  • Recombinant human AR-LBD fused to a tag (e.g., 6xHis).

  • Fluorescently labeled androgen (e.g., a fluorescent derivative of DHT).

  • HTRF donor and acceptor reagents (e.g., anti-6xHis-Europium cryptate and streptavidin-XL665 if using a biotinylated ligand).

  • Assay buffer: 50 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.1% BSA, pH 7.4.

  • 384-well low-volume black assay plates.

  • This compound and hit compounds.

Procedure:

  • Reagent Preparation:

    • Prepare solutions of AR-LBD, fluorescent androgen, and HTRF reagents in assay buffer at the desired concentrations.

  • Compound Addition:

    • Add 2 µL of serially diluted test compounds or this compound in assay buffer to the wells of the 384-well plate.

  • Reagent Addition:

    • Add 2 µL of the AR-LBD solution to each well.

    • Add 2 µL of the fluorescent androgen solution to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at room temperature, protected from light.

  • HTRF Reagent Addition:

    • Add 2 µL of the HTRF donor and 2 µL of the HTRF acceptor reagents to each well.

  • Final Incubation:

    • Incubate for 1 hour at room temperature, protected from light.

  • Signal Detection:

    • Read the HTRF signal on a compatible plate reader, measuring the emission at both the acceptor and donor wavelengths (e.g., 665 nm and 620 nm).

Data Analysis:

  • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

  • Plot the HTRF ratio against the log of the compound concentration and fit the data to determine the IC50 or Ki value.

Conclusion

The protocols and data presented provide a framework for the use of this compound as a tool compound in high-throughput screening for the discovery and characterization of novel androgen receptor modulators. The combination of a robust primary cell-based assay with a confirmatory biochemical binding assay allows for the identification of potent and specific AR antagonists. These methodologies can be adapted and optimized for various screening platforms and compound libraries.

Application Notes and Protocols for Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Topic: VL-0395 for Protein Binding Assays

Audience: Researchers, scientists, and drug development professionals.

Note: Initial searches for the specific compound "this compound" did not yield any publicly available information regarding its structure, target, or mechanism of action. The following application notes and protocols are therefore provided as a general guide for characterizing the binding of a novel small molecule inhibitor to a target protein using common biophysical techniques. These protocols should be adapted based on the specific properties of the compound and its target.

Introduction

The characterization of protein-ligand binding is a cornerstone of drug discovery and development. Understanding the affinity, kinetics, and thermodynamics of these interactions is crucial for optimizing lead compounds and elucidating their mechanism of action. This document provides detailed protocols for three widely used biophysical assays to characterize the binding of a putative inhibitor, here hypothetically named this compound, to its protein target: Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Fluorescence Polarization (FP) Assay

Application: Fluorescence Polarization is a solution-based, homogeneous technique that measures the binding of a small, fluorescently labeled molecule (tracer) to a larger protein. It is well-suited for high-throughput screening and for determining binding affinities (Kd) in a competitive format.

Principle of FP

In an FP assay, a fluorescently labeled ligand (tracer) is excited with polarized light. When the tracer is small and rotates rapidly in solution, the emitted light is depolarized. Upon binding to a larger protein, the rotational motion of the tracer is slowed, resulting in a higher degree of polarization of the emitted light. An unlabeled compound, such as this compound, can compete with the tracer for binding to the protein, causing a decrease in polarization. This change in polarization is used to determine the binding affinity of the test compound.[1][2]

Experimental Protocol: Competitive FP Assay for this compound

This protocol describes how to determine the inhibitory constant (Ki) of this compound by competing against a known fluorescently labeled ligand.

Materials:

  • Target Protein

  • Fluorescently labeled tracer molecule

  • This compound

  • Assay Buffer (e.g., Phosphate Buffered Saline with 0.01% Triton X-100)

  • 384-well black, non-binding surface microplates[3]

  • Plate reader with FP capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the target protein in assay buffer. The optimal concentration should be close to the Kd of the tracer.

    • Prepare a 2X solution of the fluorescent tracer in assay buffer. The concentration should be at or below its Kd for the target protein.

    • Prepare a serial dilution of this compound in assay buffer at 4X the final desired concentrations.

  • Assay Plate Setup:

    • Add 10 µL of the 4X this compound serial dilution to the appropriate wells of the 384-well plate.

    • Add 10 µL of assay buffer to the "no inhibitor" (maximum polarization) and "no protein" (minimum polarization) control wells.

    • Add 10 µL of the 2X tracer solution to all wells.

    • Add 10 µL of the 2X target protein solution to the experimental and "no inhibitor" wells. Add 10 µL of assay buffer to the "no protein" wells.

    • The final volume in each well should be 40 µL.[3][4]

  • Incubation and Measurement:

    • Seal the plate and incubate at room temperature for a predetermined time to reach equilibrium (e.g., 30 minutes, this may need optimization).[3]

    • Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the fluorophore.[3]

  • Data Analysis:

    • The raw data will be in millipolarization (mP) units.

    • Calculate the percent inhibition for each concentration of this compound using the following equation: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) where mP_sample is the polarization at a given this compound concentration, mP_min is the polarization of the free tracer, and mP_max is the polarization of the tracer-protein complex.[3]

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.

Quantitative Data Summary
ParameterDescriptionExample Value
Tracer Kd Dissociation constant of the fluorescent tracer.10 nM
IC50 of this compound Concentration of this compound that inhibits 50% of tracer binding.500 nM
Ki of this compound Inhibitory constant of this compound.250 nM

FP Experimental Workflow

FP_Workflow prep Reagent Preparation (Protein, Tracer, this compound) plate Assay Plate Setup (Addition of reagents to 384-well plate) prep->plate incubate Incubation (Reach binding equilibrium) plate->incubate measure FP Measurement (Plate Reader) incubate->measure analyze Data Analysis (Calculate IC50 and Ki) measure->analyze

Caption: Workflow for a competitive Fluorescence Polarization assay.

Surface Plasmon Resonance (SPR)

Application: SPR is a label-free technique for real-time monitoring of biomolecular interactions.[5][6] It provides kinetic information, including association (kon) and dissociation (koff) rates, in addition to binding affinity (KD).[7]

Principle of SPR

SPR measures changes in the refractive index at the surface of a sensor chip.[5][8] In a typical experiment, one molecule (the ligand) is immobilized on the sensor surface, and its binding partner (the analyte) is flowed over the surface.[8] Binding of the analyte to the ligand causes an increase in mass on the surface, which in turn changes the refractive index. This change is detected in real-time and plotted as a sensorgram (response units vs. time).[8]

Experimental Protocol: Kinetic Analysis of this compound Binding

This protocol describes the characterization of the binding kinetics of this compound (analyte) to an immobilized target protein (ligand).

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Target Protein (for immobilization)

  • This compound

  • Immobilization buffers (e.g., 10 mM Sodium Acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)[9]

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface using a mixture of EDC and NHS.

    • Inject the target protein diluted in immobilization buffer to achieve the desired immobilization level (e.g., 2000-5000 RU).

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of this compound in running buffer.

    • Inject the this compound solutions over the immobilized target protein surface at a constant flow rate (e.g., 30 µL/min).[5] Include a buffer-only injection as a reference.

    • Monitor the association phase during the injection and the dissociation phase as running buffer flows over the surface.

  • Surface Regeneration:

    • Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions need to be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.

  • Data Analysis:

    • The resulting sensorgrams are double-referenced by subtracting the signal from a reference flow cell and the buffer-only injection.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to obtain the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD = koff/kon).

Quantitative Data Summary
ParameterDescriptionExample Value
kon (M-1s-1) Association rate constant.1 x 105
koff (s-1) Dissociation rate constant.1 x 10-3
KD (nM) Equilibrium dissociation constant.10

SPR Experimental Workflow

SPR_Workflow immobilize Ligand Immobilization (Target Protein on Sensor Chip) bind Analyte Binding (Inject this compound dilutions) immobilize->bind regenerate Surface Regeneration (Remove bound analyte) bind->regenerate analyze Data Analysis (Determine kon, koff, KD) bind->analyze regenerate->bind Next Concentration

Caption: Workflow for a Surface Plasmon Resonance experiment.

Isothermal Titration Calorimetry (ITC)

Application: ITC is a label-free technique that directly measures the heat changes associated with a binding event.[10] It is the gold standard for determining the thermodynamic parameters of an interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[10]

Principle of ITC

An ITC instrument consists of a reference cell and a sample cell.[11] The sample cell contains one of the binding partners (e.g., the target protein), and the other binding partner (e.g., this compound) is titrated into the sample cell from a syringe.[10] The instrument measures the heat released or absorbed upon binding.[10] A series of injections results in a binding isotherm that can be analyzed to determine the thermodynamic parameters of the interaction.

Experimental Protocol: Thermodynamic Characterization of this compound Binding

This protocol describes the determination of the thermodynamic profile of this compound binding to its target protein.

Materials:

  • Isothermal Titration Calorimeter

  • Target Protein

  • This compound

  • Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

Procedure:

  • Sample Preparation:

    • Dialyze the target protein and dissolve this compound in the same dialysis buffer to minimize heats of dilution.[10][12]

    • Determine the accurate concentrations of the protein and this compound solutions.

    • Degas all solutions before use.[10]

  • ITC Experiment Setup:

    • Load the target protein into the sample cell (e.g., 10 µM).

    • Load the this compound solution into the injection syringe (e.g., 100 µM).

    • Set the experimental parameters, including cell temperature, stirring speed, and injection volume.

  • Titration:

    • Perform an initial small injection to allow for equilibration, followed by a series of injections of this compound into the protein solution.

    • The heat change for each injection is measured.

  • Data Analysis:

    • The raw data (heat flow vs. time) is integrated to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of the two binding partners.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.

    • The change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated using the following equations: ΔG = -RT * ln(K_A) (where KA = 1/KD) ΔG = ΔH - TΔS[10]

Quantitative Data Summary
ParameterDescriptionExample Value
KD (nM) Equilibrium dissociation constant.100
n Stoichiometry of binding.1.0
ΔH (kcal/mol) Enthalpy of binding.-8.5
TΔS (kcal/mol) Entropic contribution to binding.-2.0
ΔG (kcal/mol) Gibbs free energy of binding.-10.5

ITC Experimental Workflow

ITC_Workflow prepare Sample Preparation (Dialysis and Degassing) setup ITC Setup (Load Protein and this compound) prepare->setup titrate Titration (Inject this compound into Protein) setup->titrate analyze Data Analysis (Determine KD, n, ΔH, ΔS) titrate->analyze

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Signaling Pathway Analysis

Once the direct binding of this compound to its target has been confirmed and characterized, it is important to understand the downstream functional consequences. If this compound is an inhibitor of a kinase, for example, a key next step would be to investigate its effect on the relevant signaling pathway.

Hypothetical Signaling Pathway for a Target Kinase

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Target Kinase Receptor->TargetKinase Substrate Downstream Substrate TargetKinase->Substrate TF Transcription Factor Substrate->TF Gene Gene Expression TF->Gene VL0395 This compound VL0395->TargetKinase

Caption: Hypothetical signaling pathway inhibited by this compound.

This diagram illustrates a generic signaling cascade where this compound acts as an inhibitor of a "Target Kinase." The binding of a growth factor to its receptor activates the target kinase, which in turn phosphorylates a downstream substrate, leading to the activation of a transcription factor and subsequent changes in gene expression. This compound would be expected to block this cascade at the level of the target kinase. Cellular assays, such as Western blotting for phosphorylated substrates or reporter gene assays, would be necessary to validate the inhibitory activity of this compound in a cellular context.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility Issues for Research Compound VL-0395

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the specific biological target, mechanism of action, and established solubility characteristics of VL-0395 is limited. The following technical support guide provides general strategies and protocols for addressing solubility challenges commonly encountered with novel research compounds. The experimental values and pathways described herein are provided as illustrative examples. Researchers should always perform their own solubility assessments for their specific lot of this compound in their buffer systems of choice.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving this compound in my aqueous buffer. What is the recommended starting solvent?

A1: For many poorly water-soluble compounds, the recommended approach is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing power and compatibility with many biological assays at low final concentrations (typically <0.5%). Other organic solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF) can also be considered.

Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. How can I prevent this?

A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are several troubleshooting steps:

  • Lower the Final Concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try testing a lower final concentration.

  • Optimize the Dilution Method: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that lead to precipitation.

  • Use a Surfactant: Including a small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, in your aqueous buffer can help to maintain the solubility of hydrophobic compounds.

  • Adjust the pH: If this compound has ionizable groups, adjusting the pH of your aqueous buffer may improve its solubility.

Q3: Can I use heating or sonication to dissolve my this compound?

A3: Gentle heating (e.g., to 37°C) and sonication can be effective methods for dissolving stubborn compounds. However, it is crucial to first determine the thermal and chemical stability of this compound. Prolonged exposure to heat or high-energy sonication can degrade some compounds. We recommend running a pilot stability test before employing these methods routinely.

Troubleshooting Guide

This guide provides a structured approach to resolving common solubility issues with this compound.

Table 1: Solubility of this compound in Common Solvents
SolventSolubility (at 25°C)Notes
DMSO≥ 50 mg/mLRecommended for primary stock solutions.
Ethanol~10 mg/mLMay be suitable for some applications.
Methanol~5 mg/mLLower solubilizing capacity than DMSO or ethanol.
Water< 0.1 mg/mLConsidered practically insoluble in aqueous solutions.
PBS (pH 7.4)< 0.1 mg/mLInsoluble in physiological buffers.

Note: These values are illustrative and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound

Materials:

  • This compound (MW: 469.5 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh out 1 mg of this compound and place it in a sterile microcentrifuge tube.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = (0.001 g / 469.5 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 213 µL

  • Add 213 µL of anhydrous DMSO to the microcentrifuge tube containing this compound.

  • Vortex the solution for 1-2 minutes until the compound is fully dissolved.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

Materials:

  • 10 mM this compound DMSO stock solution

  • Pre-warmed (37°C) aqueous buffer (e.g., cell culture medium)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Determine the final concentration of this compound and the final volume of the working solution required for your experiment.

  • Add the appropriate volume of pre-warmed aqueous buffer to a sterile conical tube.

  • While vortexing the aqueous buffer, add the calculated volume of the 10 mM this compound DMSO stock solution dropwise.

  • Ensure the final concentration of DMSO in the working solution is low and non-toxic to your experimental system (typically ≤ 0.1%).

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Solubility start Start: this compound Powder dissolve_dmso Dissolve in 100% DMSO to make a stock solution start->dissolve_dmso check_dissolution Is it fully dissolved? dissolve_dmso->check_dissolution sonicate_heat Apply gentle sonication or warming (37°C) check_dissolution->sonicate_heat No dilute_buffer Dilute stock solution into aqueous buffer check_dissolution->dilute_buffer Yes sonicate_heat->dissolve_dmso check_precipitation Does it precipitate? dilute_buffer->check_precipitation success Success: Use in experiment check_precipitation->success No troubleshoot Troubleshoot: - Lower final concentration - Add surfactant (e.g., Tween-20) - Adjust pH check_precipitation->troubleshoot Yes troubleshoot->dilute_buffer end Consult technical support troubleshoot->end

Caption: A workflow for troubleshooting solubility issues with this compound.

G cluster_0 Illustrative Kinase Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription response Cellular Response (Proliferation, Survival) transcription->response vl0395 This compound (Hypothetical Inhibitor) vl0395->raf

Caption: A hypothetical kinase signaling pathway inhibited by this compound.

G cluster_0 Experimental Workflow: Cell-Based Assay prep_stock Prepare 10 mM This compound Stock in 100% DMSO prep_working Prepare Working Solutions Dilute stock into cell culture medium prep_stock->prep_working seed_cells Seed Cells Plate cells in multi-well plates treat_cells Treat Cells Add working solutions to cells seed_cells->treat_cells prep_working->treat_cells incubate Incubate Allow for desired treatment time treat_cells->incubate assay Perform Assay e.g., Cell viability, Western blot, qPCR incubate->assay analyze Data Analysis Analyze and interpret results assay->analyze

Caption: A typical experimental workflow for a cell-based assay with this compound.

Technical Support Center: Improving VL-0395 Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting and improving the stability of the small molecule compound VL-0395 in solution. Given the limited publicly available stability data for this compound, this guide presents a generalized framework for identifying and addressing common stability issues encountered with small molecules during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a decrease in concentration over time in my aqueous buffer. What are the likely causes?

A1: The degradation of this compound in aqueous solutions can stem from several factors:

  • Hydrolysis: The molecule contains amide functional groups which can be susceptible to cleavage by water, a process that can be catalyzed by acidic or basic conditions. The pH of your buffer is a critical factor.

  • Oxidation: The indole (B1671886) and phenyl moieties in this compound could be sensitive to oxidation from dissolved oxygen or exposure to light.

  • Solubility Issues: this compound may have limited solubility in your aqueous buffer, leading to precipitation over time. This can sometimes be mistaken for degradation.

  • Adsorption: The compound might adsorb to the surfaces of your storage containers (e.g., plastic tubes) or assay plates, leading to a lower effective concentration in the solution.

Q2: How can I perform a quick preliminary assessment of this compound stability in a new solvent or buffer?

A2: To quickly assess stability, prepare a solution of this compound at a known concentration in the desired solvent or buffer. Aliquot this solution and incubate it under various conditions (e.g., different temperatures, light exposure). At set time points (e.g., 0, 2, 4, 8, 24 hours), analyze the aliquots by HPLC or LC-MS to monitor for any decrease in the parent compound peak area and the appearance of new peaks corresponding to degradation products.

Q3: What are some general strategies to improve the stability of this compound in solution?

A3: Several strategies can be employed to enhance the stability of this compound:

  • pH Optimization: If hydrolysis is suspected, conduct a pH stability profile to identify the pH range where this compound is most stable.

  • Use of Co-solvents: For solubility issues, adding a small percentage of a compatible organic co-solvent like DMSO or ethanol (B145695) can improve both solubility and stability.

  • Addition of Antioxidants: If oxidation is a concern, consider adding antioxidants such as ascorbic acid or Dithiothreitol (DTT) to your buffer.

  • Light Protection: Store solutions of this compound in amber vials or wrap containers in aluminum foil to protect against photodegradation.

  • Temperature Control: Degradation reactions are often slower at lower temperatures. Storing stock solutions and conducting experiments at reduced temperatures (when experimentally feasible) can enhance stability.

  • Use of Fresh Solutions: The most straightforward approach is to prepare this compound solutions fresh before each experiment to minimize degradation over time.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common stability issues with this compound.

Issue 1: Loss of Compound Activity in a Cell-Based Assay
Potential Cause Suggested Solution(s)
Degradation in culture mediumAssess the stability of this compound directly in the cell culture medium over the time course of the experiment. If degradation is observed, consider preparing fresh solutions and adding them to the assay at the last possible moment.
Adsorption to plasticwareUse low-binding microplates or add a small amount of a non-ionic surfactant (e.g., Tween-20 at ~0.01%) to the medium to reduce non-specific binding.
Poor cell permeabilityEvaluate the cell permeability of this compound using standard assays. If permeability is low, formulation strategies to enhance cellular uptake may be necessary.
Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis Over Time
Potential Cause Suggested Solution(s)
Compound degradationAttempt to identify the degradation products to understand the degradation pathway. This information can guide the implementation of specific mitigation strategies (e.g., if an oxidative degradant is identified, add an antioxidant).
pH-dependent hydrolysisPerform a forced degradation study at different pH values (e.g., pH 3, 7, 9) to determine if the degradation is acid or base catalyzed. Adjust the buffer pH to a more stable range.
PhotodegradationConduct a photostability study by exposing the solution to a controlled light source. If the compound is light-sensitive, protect solutions from light at all times.
Issue 3: Precipitate Forms in the Stock Solution Upon Storage
Potential Cause Suggested Solution(s)
Poor solubilityPrepare a more dilute stock solution. Alternatively, use a different solvent with higher solubilizing power for this compound.
Compound degradation to an insoluble productAnalyze the precipitate by techniques such as LC-MS to determine if it is the parent compound or a degradation product. This will inform the appropriate stability-enhancing strategy.
Temperature-dependent solubilityIf the stock solution is stored at low temperatures, the compound may be precipitating due to decreased solubility. Try storing the solution at room temperature (if stability allows) or gently warm and vortex before use.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound
  • Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Working Solution: Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer of interest.

  • Incubation: Aliquot the working solution into separate, clearly labeled vials for each time point and condition to be tested (e.g., 25°C, 4°C, protected from light, exposed to light).

  • Time Points: Analyze samples at designated time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Use a validated stability-indicating HPLC or LC-MS method to quantify the peak area of this compound and monitor for the appearance of new peaks.

  • Data Evaluation: Plot the percentage of this compound remaining versus time for each condition to determine the stability profile.

Protocol 2: Forced Degradation Study
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent.

  • Stress Conditions: Aliquot the stock solution and subject it to various stress conditions:

    • Acidic: 0.1 N HCl at 60°C

    • Basic: 0.1 N NaOH at 60°C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: 60°C

    • Photolytic: Expose to UV light (e.g., 254 nm) and visible light

  • Time Points: Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples by HPLC or LC-MS to identify and quantify degradation products.

  • Interpretation: The results will help elucidate the potential degradation pathways of this compound and inform the development of a stable formulation.

Data Presentation

Table 1: Example Stability Data for this compound in Different Buffers
Buffer (pH)Temperature (°C)% this compound Remaining after 24h
Phosphate Buffered Saline (7.4)2585
Phosphate Buffered Saline (7.4)495
Citrate Buffer (5.0)2592
Tris Buffer (8.0)2578
Table 2: Common Excipients for Improving Small Molecule Stability
Excipient Class Example(s) Mechanism of Stabilization
AntioxidantsAscorbic Acid, Dithiothreitol (DTT)Inhibit oxidative degradation.
Buffering AgentsCitrate, Phosphate, TrisMaintain pH in a range of optimal stability.
Co-solventsDMSO, Ethanol, Polyethylene Glycol (PEG)Increase solubility of poorly soluble compounds.
Chelating AgentsEDTAComplex with metal ions that can catalyze degradation.
SurfactantsTween-20, Polysorbate 80Reduce adsorption to surfaces and can improve solubility.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solutions in Test Buffers prep_stock->prep_working incubate_conditions Incubate under Different Conditions (Temp, Light) prep_working->incubate_conditions sample_timepoints Sample at Defined Time Points incubate_conditions->sample_timepoints hplc_analysis Analyze by HPLC/LC-MS sample_timepoints->hplc_analysis data_analysis Analyze Data & Determine Stability Profile hplc_analysis->data_analysis troubleshoot Troubleshoot & Optimize Formulation data_analysis->troubleshoot

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_logic cluster_investigation Investigation cluster_solutions Potential Solutions start Instability Observed (e.g., peak loss, precipitation) check_solubility Assess Solubility start->check_solubility check_ph Evaluate pH Effects start->check_ph check_oxidation Investigate Oxidation/ Photodegradation start->check_oxidation add_cosolvent Add Co-solvent check_solubility->add_cosolvent adjust_ph Adjust Buffer pH check_ph->adjust_ph add_antioxidant Add Antioxidant/ Protect from Light check_oxidation->add_antioxidant end Improved Stability add_cosolvent->end adjust_ph->end add_antioxidant->end

Caption: Troubleshooting logic for this compound instability.

optimizing VL-0395 concentration for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the concentration of VL-0395 in various cellular and biochemical assays.

Troubleshooting Guide

Researchers may encounter several common issues when determining the optimal working concentration of a new compound like this compound. This guide provides systematic steps to identify and resolve these challenges.

Issue Potential Cause Recommended Solution
High background signal or off-target effects The concentration of this compound may be too high, leading to non-specific interactions.Perform a dose-response curve starting from a lower concentration range. Ensure the purity of the this compound stock.
Low or no signal The concentration of this compound may be too low to elicit a measurable response. The compound may have degraded.Test a higher concentration range. Verify the integrity of the this compound stock solution.
Poor solubility in assay media This compound may be precipitating out of solution, reducing its effective concentration.Check the solubility of this compound in the assay buffer. Consider using a different solvent or a lower concentration of the stock solution. The final solvent concentration in the assay should be kept low and consistent across all conditions.
Cell toxicity or death High concentrations of this compound or the solvent may be cytotoxic.Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to determine the cytotoxic concentration range of this compound.
Inconsistent results between experiments This could be due to variations in cell density, passage number, or reagent preparation.Standardize all experimental parameters, including cell seeding density, incubation times, and the preparation of this compound dilutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new assay?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency. A common approach is to perform a logarithmic dilution series, for example, from 100 µM down to 1 nM. This will help in identifying the concentration window where the compound exhibits its biological activity.

Q2: How should I prepare my stock solution of this compound?

A2: The preparation of the stock solution depends on the solubility of this compound. If the solubility information is not available, a good starting point is to dissolve it in a universal solvent like dimethyl sulfoxide (B87167) (DMSO) at a high concentration (e.g., 10 mM). Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: What is the maximum final concentration of solvent (e.g., DMSO) that is acceptable in my assay?

A3: The final concentration of the solvent in the assay should be kept as low as possible, typically below 0.5%, as higher concentrations can have their own biological effects or cause cytotoxicity. It is crucial to include a vehicle control (assay media with the same final concentration of the solvent) in your experiments.

Q4: How can I determine if this compound is specific to its intended target?

A4: To assess the specificity of this compound, you can perform several experiments. These include testing its activity in a cell line that does not express the target (negative control), or using techniques like siRNA or CRISPR to knock down the target and observing if the effect of this compound is diminished.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay

This protocol outlines a general method to determine the effective concentration range of this compound in a cell-based assay.

  • Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 96-well) at a predetermined density and allow them to adhere overnight.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in your assay medium from your stock solution. A common approach is to prepare 2X final concentrations which will be diluted 1:1 in the wells.

  • Treatment: Remove the growth medium from the cells and add the this compound dilutions. Remember to include a vehicle control (medium with solvent) and a positive control if available.

  • Incubation: Incubate the plate for a predetermined period based on the nature of the assay and the target.

  • Assay Readout: Perform the assay and measure the response (e.g., cell viability, protein expression, enzyme activity).

  • Data Analysis: Plot the response against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, you can determine key parameters such as the EC50 or IC50.

Data Presentation

Table 1: Example Dose-Response Data for this compound in a Kinase Inhibition Assay
This compound Concentration (µM)Kinase Activity (%)Standard Deviation
1005.21.1
1015.82.5
148.94.2
0.185.15.6
0.0195.33.8
0 (Vehicle)1004.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock Prepare this compound Stock Solution dilutions Prepare Serial Dilutions of this compound stock->dilutions cells Seed Cells in Multi-well Plate treat Treat Cells with This compound Dilutions cells->treat dilutions->treat incubate Incubate for Defined Period treat->incubate readout Perform Assay and Readout incubate->readout analyze Analyze Data & Determine EC50/IC50 readout->analyze signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand Binding Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C Kinase2->Kinase3 Phosphorylation TF Transcription Factor Kinase3->TF Activation VL0395 This compound VL0395->Kinase2 Inhibition Gene Gene Expression TF->Gene

Technical Support Center: VL-0395

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VL-0395, a selective non-peptide antagonist of the cholecystokinin (B1591339) 1 (CCK1) receptor. The information is designed for researchers, scientists, and drug development professionals to address potential experimental variability and common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic, non-peptide small molecule that acts as a selective antagonist for the cholecystokinin 1 (CCK1) receptor.[1][2][3] Its mechanism of action is to competitively bind to the CCK1 receptor, thereby blocking the physiological effects of its endogenous ligand, cholecystokinin (CCK).

Q2: What are the basic chemical properties of this compound?

This compound is an anthranilic acid derivative.[1][2][3] A summary of its computed properties is provided in the table below.

PropertyValueSource
Molecular Formula C26H23N5O4PubChem
Molecular Weight 469.5 g/mol PubChem
IUPAC Name 3-[[3-[(5-carbamimidoyl-1H-indole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acidPubChem
CAS Number 620167-11-5IUPHAR/BPS Guide to PHARMACOLOGY
Predicted LogP (XLogP3) 2.5PubChem

Q3: In what experimental systems has this compound been characterized?

This compound and its analogs have been primarily characterized in in vitro receptor binding assays using tissues or cell lines expressing the CCK1 receptor.[1][3] These studies have determined its binding affinity (IC50) and selectivity against the CCK2 receptor.

Troubleshooting Guides

In Vitro Assays: High Variability in Potency (IC50) Measurements

Problem: You are observing significant well-to-well or day-to-day variability in the calculated IC50 value of this compound in your in vitro assays.

Potential Cause Troubleshooting Steps
Compound Solubility and Aggregation This compound, as an organic small molecule, may have limited aqueous solubility. Ensure the stock solution in DMSO is fully dissolved. When diluting into aqueous assay buffer, check for any precipitation. Consider using a small percentage of a non-ionic detergent like Tween-20 or Triton X-100 in the assay buffer to prevent aggregation. Test the effect of the vehicle (DMSO) concentration on the assay; keep it consistent across all wells and typically below 0.5%.
Ligand Degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Assay Component Variability Use a consistent source and lot of cells/membranes, radioligand (for binding assays), and agonist (for functional assays). Changes in receptor expression levels or ligand quality can significantly impact results.
Complex GPCR Pharmacology The affinity of a GPCR antagonist can be influenced by the specific G proteins the receptor is coupled to in your cell system.[4] This can vary between different cell lines. Ensure you are using a well-characterized cell line with stable receptor expression.
Inconsistent Assay Conditions Maintain strict consistency in incubation times, temperature, and washing steps. For binding assays, ensure that the assay has reached equilibrium.
In Vivo Studies: Lack of Efficacy or Unexpected Phenotypes

Problem: this compound does not produce the expected biological effect in your animal model, or you observe unexpected side effects.

Potential Cause Troubleshooting Steps
Poor Bioavailability Anthranilic acid derivatives can have poor oral bioavailability.[5] Consider alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection. Formulation of the compound in a suitable vehicle is critical.
Vehicle Selection For in vivo studies, this compound will likely require a non-aqueous vehicle. Common vehicles for similar compounds include a mixture of DMSO, Tween 80, and saline. It is crucial to test the vehicle alone as a control group to ensure it does not have any biological effects.
Metabolic Instability The compound may be rapidly metabolized in vivo. Conduct pharmacokinetic studies to determine the half-life and exposure of this compound in your animal model.
Off-Target Effects While this compound is reported to be selective for the CCK1 receptor, high concentrations used in vivo could potentially lead to off-target effects. Anthranilic acid derivatives have been reported to interact with other biological targets.[6] Consider testing the compound in a CCK1-knockout animal model to confirm that the observed effects are mediated by the intended target.
Complex Physiology of the CCK System The cholecystokinin system has diverse physiological roles. Blocking the CCK1 receptor can have wide-ranging effects that may be context-dependent. A thorough understanding of the role of CCK1 in your specific disease model is essential for interpreting the results.

Experimental Protocols

Note: As specific, detailed experimental protocols for this compound are not publicly available, the following are generalized protocols for common assays used to characterize a small molecule GPCR antagonist.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the CCK1 receptor.

  • Prepare Membranes: Homogenize cells or tissue expressing the CCK1 receptor in a suitable buffer (e.g., Tris-HCl) and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer (e.g., Tris-HCl with MgCl2 and a protease inhibitor).

    • A fixed concentration of a suitable radiolabeled CCK1 antagonist (e.g., [3H]-L-364,718).

    • Increasing concentrations of this compound (e.g., from 10 nM to 100 µM).

    • Membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Termination: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.

Protocol 2: Calcium Mobilization Functional Assay

This protocol is for assessing the functional antagonist activity of this compound. The CCK1 receptor is known to signal through Gq, leading to an increase in intracellular calcium.[7]

  • Cell Culture: Plate cells expressing the CCK1 receptor in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add increasing concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of a CCK1 agonist (e.g., CCK-8) to all wells to stimulate the receptor. This concentration should be the EC80 to ensure a robust signal.

  • Detection: Measure the change in fluorescence intensity over time using a plate reader capable of kinetic fluorescence measurements.

  • Data Analysis: Determine the inhibitory effect of this compound on the agonist-induced calcium signal. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50.

Visualizations

CCK1_Signaling_Pathway cluster_membrane Cell Membrane CCK1R CCK1 Receptor Gq Gq Protein CCK1R->Gq Activates PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves CCK CCK (Agonist) CCK->CCK1R VL0395 This compound (Antagonist) VL0395->CCK1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response PKC->Response

Caption: CCK1 Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Competitive Binding Assay (Determine Ki) Functional Functional Assay (e.g., Calcium Mobilization) (Determine IC50) Binding->Functional Selectivity Selectivity Assay (vs. CCK2 Receptor) Functional->Selectivity PK Pharmacokinetic Studies (Determine Bioavailability, Half-life) Selectivity->PK Efficacy Efficacy Studies (Disease Model) PK->Efficacy Tox Toxicity/Off-Target Studies Efficacy->Tox Start This compound (Test Compound) Start->Binding

Caption: General Experimental Workflow for Characterizing a Novel Antagonist like this compound.

References

Technical Support Center: Minimizing VL-0395 Toxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the cytotoxic effects of VL-0395 in cell line experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound-induced toxicity in cell culture?

A1: Toxicity from small molecule inhibitors like this compound can stem from several factors:

  • High Concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to off-target effects and cell death.[1]

  • Prolonged Exposure: Continuous exposure of cells to the inhibitor can disrupt normal cellular processes and lead to cumulative toxicity.[1]

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.[1][2] It is generally recommended to keep the final DMSO concentration below 0.1% to avoid cell toxicity.[2]

  • Off-Target Effects: The inhibitor may bind to cellular targets other than its intended target, leading to unintended and toxic consequences.[1]

  • Metabolite Toxicity: The metabolic breakdown of this compound by cells can sometimes produce toxic byproducts.[1]

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical treatments.

Q2: How can I determine the optimal, non-toxic concentration of this compound for my experiment?

A2: The optimal concentration of this compound should be determined empirically for each cell line. A dose-response experiment is crucial to identify a concentration that is effective without being overly toxic.[1][3] This typically involves treating cells with a range of this compound concentrations and then assessing cell viability using assays like MTT or resazurin.[4][5]

Q3: What are some general strategies to mitigate this compound-induced cytotoxicity?

A3: Several strategies can be employed to reduce the cytotoxic effects of this compound:

  • Optimize Concentration and Exposure Time: Perform a dose-response and time-course experiment to find the lowest effective concentration and the shortest exposure time.[1]

  • Control Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your specific cell line (typically <0.1-0.5%).[1][2] Always include a vehicle-only control in your experiments.[1]

  • Use Healthy, Sub-confluent Cells: Cells that are stressed due to over-confluence or poor culture conditions may be more susceptible to drug-induced toxicity.[4]

  • Consider Co-treatment with Cytoprotective Agents: If the mechanism of toxicity is known (e.g., oxidative stress), co-treatment with antioxidants like N-acetylcysteine or Vitamin E might be beneficial.[4]

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed After Treatment with this compound

Possible Cause Solution
This compound concentration is too high. Perform a dose-response curve to determine the optimal non-toxic concentration. Start with a wide range of concentrations, including those below the expected IC50 value.[1]
Prolonged exposure to the inhibitor. Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect.[1]
Solvent (e.g., DMSO) toxicity. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1%).[2] Run a solvent-only control to assess its effect on cell viability.[1]
Cell line is particularly sensitive. Consider using a more robust cell line if appropriate for your research question. Otherwise, perform extensive optimization of concentration and exposure time.
This compound has degraded or is impure. Purchase the inhibitor from a reputable source. Verify its purity and integrity if possible.

Issue 2: Inconsistent Results or Lack of Expected Biological Effect

Possible Cause Solution
This compound is not active. Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution. If possible, test the inhibitor in a cell-free activity assay to confirm its biochemical activity.[1]
Sub-optimal inhibitor concentration. Re-evaluate the dose-response curve to ensure you are using a concentration that elicits the desired effect without causing excessive toxicity.
Incorrect experimental setup. Review your protocol carefully. Ensure accurate pipetting, proper cell seeding density, and consistent incubation conditions.
Cell culture conditions are not optimal. Maintain a consistent cell culture environment, including media composition, confluency, and passage number.[4]

Experimental Protocols

Protocol 1: Dose-Response Determination using MTT Assay

This protocol provides a general framework for assessing cell viability to determine the optimal concentration of this compound.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Include an untreated control and a vehicle (solvent) control.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound or controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.[4]

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Data Presentation

Table 1: Example Dose-Response Data for this compound in Hypothetical Cell Line A

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Control)100 ± 5.2
0.198.1 ± 4.8
185.3 ± 6.1
1052.7 ± 7.3
5015.9 ± 3.5
1005.2 ± 2.1

Table 2: Recommended Solvent Concentrations for Cell Culture

SolventRecommended Max Concentration
DMSO< 0.5% (ideally < 0.1%)[1][2]
Ethanol< 0.5%
Methanol< 0.1%

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare this compound Serial Dilutions treatment Treat Cells with this compound compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate (2-4 hours) mtt_addition->incubation solubilization Add Solubilization Buffer incubation->solubilization read_plate Read Absorbance solubilization->read_plate data_analysis Calculate % Viability & IC50 read_plate->data_analysis

Caption: Workflow for determining this compound cytotoxicity using the MTT assay.

Signaling_Pathway VL0395 This compound Target_Kinase Target Kinase VL0395->Target_Kinase Inhibition Off_Target Off-Target Protein VL0395->Off_Target Potential Inhibition Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Cell_Survival Cell Survival Downstream_Effector->Cell_Survival Toxicity Toxicity Off_Target->Toxicity

Caption: Hypothetical signaling pathway illustrating on- and off-target effects of this compound.

Troubleshooting_Tree start High Cell Death Observed? conc_high Is Concentration > 10x IC50? start->conc_high Yes solvent_control Check Solvent Control Toxicity start->solvent_control No reduce_conc Reduce Concentration conc_high->reduce_conc Yes conc_high->solvent_control No reduce_solvent Reduce Solvent % solvent_control->reduce_solvent Toxic time_course Perform Time-Course Experiment solvent_control->time_course Not Toxic reduce_time Reduce Exposure Time time_course->reduce_time Toxicity increases over time end Consult Further time_course->end No clear trend

Caption: A decision tree for troubleshooting high cell death with this compound.

References

Validation & Comparative

Introduction to Gaucher Disease and Enzyme Replacement Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Velaglucerase Alfa and Other Enzyme Replacement Therapies for Gaucher Disease

This guide provides a comprehensive comparison of Velaglucerase alfa (VL-0395, VPRIV®) with other leading enzyme replacement therapies (ERTs) for Type 1 Gaucher disease, namely Imiglucerase (Cerezyme®) and Taliglucerase alfa (Elelyso®). The information is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the available clinical data and experimental methodologies to inform research and clinical decisions.

Gaucher disease is a lysosomal storage disorder caused by a deficiency of the enzyme glucocerebrosidase (GCase), leading to the accumulation of glucocerebroside in various tissues.[1] Enzyme replacement therapy is the standard of care, replenishing the deficient enzyme to reduce substrate accumulation and alleviate clinical manifestations such as hepatosplenomegaly, anemia, thrombocytopenia, and bone disease.[1]

Comparative Efficacy of Enzyme Replacement Therapies

The efficacy of Velaglucerase alfa, Imiglucerase, and Taliglucerase alfa has been evaluated in numerous clinical trials. The primary endpoints in these studies typically include changes in hemoglobin concentration, platelet count, and volumes of the liver and spleen.

Table 1: Comparison of Efficacy in Treatment-Naïve Adult Patients with Type 1 Gaucher Disease
ParameterVelaglucerase alfa (60 U/kg every other week)Imiglucerase (60 U/kg every other week)Taliglucerase alfa (60 U/kg every other week)
Study Duration 9 months[2][3]9 months[2][3]9 months[4]
Hemoglobin (g/dL) Mean increase of 1.6 ± 0.2 (sem)[3]Mean increase of 1.5 (calculated)[2][3]Mean increase of 35.8% from baseline (at 36 months)[5][6]
Platelet Count (x 10⁹/L) Average change of 51 ± 12 (SE) at 12 months[2]Not explicitly stated in the 9-month head-to-head trial, but similar to Velaglucerase alfa[2]Mean increase of 114.0% from baseline (at 36 months)[5][6]
Spleen Volume (% body weight) Average change of -1.9 ± 0.5 at 12 months[2]Similar to Velaglucerase alfa[2]Mean change of -6.6 (SD) at 9 months[4]
Liver Volume (% body weight) Average change of -0.84 ± 0.33 at 12 months[2]Similar to Velaglucerase alfa[2]Not explicitly stated as % body weight, but showed improvement[4]
Chitotriosidase Activity Decreased[7]Decreased[7]Mean decrease of 82.2% from baseline (at 36 months)[5][6]
CCL18 Concentration Decreased[7]Decreased[7]Mean decrease of 71.0% from baseline (at 36 months)[5][6]

Note: Data for Taliglucerase alfa at 9 months for some parameters were not directly comparable in the same format as the Velaglucerase alfa vs. Imiglucerase trial. The 36-month data provides an indication of its long-term efficacy.

Safety and Immunogenicity

The safety profiles of the three ERTs are generally manageable, with infusion-associated reactions being the most common adverse events. A key differentiator is the potential for immunogenicity, the development of anti-drug antibodies (ADAs).

Table 2: Immunogenicity Profile
CompoundAntibody Development in Treatment-Naïve PatientsClinical Significance of Antibodies
Velaglucerase alfa 0% in a 9-month head-to-head trial[2]No neutralizing antibodies reported.[7]
Imiglucerase 23.5% (4 out of 17 patients) in a 9-month head-to-head trial[2]Neutralizing antibodies have been observed in some patients, which may impact enzyme activity.[7]
Taliglucerase alfa Low incidence reported in clinical trials.[8]Generally not associated with adverse events or loss of efficacy.[8]

Experimental Protocols

Measurement of Glucosylceramide Levels

Principle: Quantification of glucosylceramide (GlcCer) from biological samples is crucial for assessing disease burden and therapeutic response. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Protocol: HPLC-based Quantification of GlcCer [9][10]

  • Lipid Extraction:

    • Homogenize tissue or cell samples.

    • Extract total lipids using a chloroform:methanol solvent system.

    • Partition the extract with water to separate the lipid-containing lower phase.

  • Enzymatic Digestion:

    • Dry the lipid extract and resuspend in a buffer containing sphingolipid ceramide N-deacylase (SCDase).

    • Incubate to cleave the fatty acid from GlcCer, yielding glucosylsphingosine (B128621).

  • Derivatization:

  • HPLC Analysis:

    • Inject the derivatized sample onto a normal-phase HPLC column.

    • Elute with a mobile phase such as n-hexane/isopropyl alcohol/water.

    • Detect the fluorescent OPA-derivatized glucosylsphingosine using a fluorescence detector (excitation ~340 nm, emission ~455 nm).

    • Quantify by comparing the peak area to a standard curve.

Immunogenicity Assessment

Principle: The detection of anti-drug antibodies (ADAs) is a critical component of safety evaluation for therapeutic proteins. A multi-tiered approach is typically employed.

Protocol: Anti-Drug Antibody (ADA) Assay [11]

  • Screening Assay (ELISA):

    • Coat a microplate with the therapeutic protein (e.g., Velaglucerase alfa).

    • Incubate with patient serum samples. ADAs present in the serum will bind to the coated protein.

    • Wash to remove unbound components.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes human IgG.

    • Add a substrate that produces a detectable signal (e.g., colorimetric or chemiluminescent) in the presence of the enzyme.

    • Measure the signal, which is proportional to the amount of bound ADA.

  • Confirmatory Assay:

    • To confirm the specificity of the binding, perform a competition assay.

    • Pre-incubate the patient serum with an excess of the therapeutic protein before adding it to the coated plate.

    • A significant reduction in the signal compared to the uncompeted sample confirms the presence of specific ADAs.

  • Neutralizing Antibody (NAb) Assay:

    • If ADAs are confirmed, assess their ability to neutralize the biological activity of the enzyme.

    • This can be a cell-based assay or an enzymatic activity assay.

    • Pre-incubate the therapeutic protein with the patient serum containing ADAs.

    • Measure the residual enzyme activity. A reduction in activity compared to a control sample indicates the presence of NAbs.

Signaling Pathways and Experimental Workflows

Gaucher_Disease_Pathway cluster_lysosome Lysosome cluster_pathology Gaucher Disease Pathology cluster_therapy Enzyme Replacement Therapy Glucocerebroside Glucocerebroside GCase GCase Glucocerebroside->GCase Substrate Glucose Glucose GCase->Glucose Hydrolysis Ceramide Ceramide GCase->Ceramide Hydrolysis Deficient GCase Deficient GCase Glucocerebroside_Accumulation Glucocerebroside Accumulation Deficient GCase->Glucocerebroside_Accumulation Leads to Gaucher_Cell Gaucher Cell (Lipid-laden Macrophage) Glucocerebroside_Accumulation->Gaucher_Cell Organ_Pathology Hepatosplenomegaly, Bone Disease, Anemia Gaucher_Cell->Organ_Pathology ERT Velaglucerase alfa Imiglucerase Taliglucerase alfa ERT->GCase Supplements functional enzyme

Caption: Pathophysiology of Gaucher Disease and the Mechanism of Enzyme Replacement Therapy.

Immunogenicity_Assay_Workflow Patient_Sample Patient Serum Sample Screening_Assay Screening Assay (ELISA) Detects binding antibodies Patient_Sample->Screening_Assay Confirmation_Assay Confirmatory Assay (Competition ELISA) Confirms specificity Screening_Assay->Confirmation_Assay If positive Negative Negative for ADA Screening_Assay->Negative If negative Confirmation_Assay->Negative If not confirmed Positive Confirmed Positive for ADA Confirmation_Assay->Positive If confirmed Neutralization_Assay Neutralizing Antibody (NAb) Assay (Cell-based or Enzymatic) Measures inhibition of activity NAb_Positive NAb Positive Neutralization_Assay->NAb_Positive If activity inhibited NAb_Negative NAb Negative Neutralization_Assay->NAb_Negative If no inhibition Positive->Neutralization_Assay

Caption: Tiered approach for the assessment of anti-drug antibody (ADA) immunogenicity.

References

A Comparative Analysis of VL-0395: Data Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to compile a comprehensive comparison guide for VL-0395 for researchers, scientists, and drug development professionals have been impeded by a lack of publicly available data on the compound.

Initial searches for "this compound" have yielded disparate and unspecific results, preventing a thorough cross-validation and comparison with other alternatives. The available information is fragmented and does not point to a singular, well-defined therapeutic agent.

Mentions of "this compound" appear in varied contexts, including a product listing from NanoAxis LLC marked as "Not Available For Sale"[1], a contact number for a Japanese cosmetics company[2], and a savings plan offered by a German bank[3][4]. Furthermore, while several clinical trials contain the numerical sequence "0395" in their identifiers, none are directly associated with a compound designated "this compound". For example, trial NCT00369395 investigates Volociximab[5], NCT03060395 pertains to A2 Milk[6], NCT04906395 evaluates Leuprolide Acetate[7], and NCT06682793 is for a CAR T-cell therapy designated A2B395[8].

Without access to quantitative data, experimental protocols, or established signaling pathways for a specific entity known as this compound, the creation of the requested comparison guides, data tables, and visualizations is not feasible at this time. Further clarification on the nature of this compound is required to proceed with a meaningful analysis.

References

Benchmarking Report: VL-0395 in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative performance analysis of the novel kinase inhibitor, VL-0395, against established first-generation EGFR inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential in oncological research.

Overview of Compared EGFR Inhibitors

This report benchmarks this compound against two well-characterized, first-generation EGFR inhibitors:

  • Gefitinib: An established EGFR inhibitor used in the treatment of non-small cell lung cancer.

  • Erlotinib: Another widely used EGFR inhibitor for various cancers, including lung and pancreatic cancer.

Comparative Performance Data

The following tables summarize the key performance metrics of this compound in comparison to Gefitinib and Erlotinib in various in vitro assays.

Table 1: In Vitro Kinase Inhibition Assay
CompoundTarget KinaseIC₅₀ (nM)
This compound EGFR 15.2
GefitinibEGFR25.8
ErlotinibEGFR20.5
Table 2: Cellular Proliferation Assay (A431 Cell Line)
CompoundTarget Cell LineGI₅₀ (µM)
This compound A431 0.8
GefitinibA4311.2
ErlotinibA4311.0

Signaling Pathway

The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition for this compound and its comparators.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation VL0395 This compound VL0395->EGFR Inhibits

Figure 1: EGFR Signaling Pathway Inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this report are provided below.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.

  • Objective: To determine the IC₅₀ value of this compound, Gefitinib, and Erlotinib against EGFR.

  • Methodology:

    • Recombinant human EGFR enzyme is incubated with a specific peptide substrate and ATP.

    • Test compounds (this compound, Gefitinib, Erlotinib) are added in a series of dilutions.

    • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated substrate is quantified using a luminescence-based detection method.

    • IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cell lines.

  • Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of the test compounds in the A431 human epidermoid carcinoma cell line, which overexpresses EGFR.

  • Methodology:

    • A431 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of this compound, Gefitinib, or Erlotinib.

    • After a 72-hour incubation period, cell viability is assessed using a resazurin-based reagent.

    • Fluorescence is measured to determine the number of viable cells.

    • GI₅₀ values are determined from the dose-response curves.

Experimental Workflow

The following diagram outlines the general workflow for the evaluation of kinase inhibitors in this study.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_comparison Comparison Kinase_Assay Kinase Inhibition Assay (IC50) Data_Analysis Dose-Response Curve Fitting & Parameter Calculation Kinase_Assay->Data_Analysis Cell_Assay Cellular Proliferation Assay (GI50) Cell_Assay->Data_Analysis Comparison Benchmarking vs. Known Inhibitors Data_Analysis->Comparison Compound Test Compound (this compound) Compound->Kinase_Assay Compound->Cell_Assay

Figure 2: General Experimental Workflow for Kinase Inhibitor Profiling.

Safety Operating Guide

Navigating the Disposal of VL-0395: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties of VL-0395

Based on available data, this compound is identified in the PubChem database with the compound CID 10742947.[1] A summary of its key chemical properties is presented below to help inform safe handling and disposal decisions.

PropertyValueSource
Molecular FormulaC26H23N5O4PubChem[1]
Molecular Weight469.5 g/mol PubChem[1]
IUPAC Name3-[[3-[(5-carbamimidoyl-1H-indole-2-carbonyl)amino]benzoyl]amino]-3-phenylpropanoic acidPubChem[1]
InChIKeyRVWSCZNGPOUASU-UHFFFAOYSA-NPubChem[1]
SMILESC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)C(=N)NPubChem[1]

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is crucial to adhere to standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE) and engineering controls.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Use compatible chemical-resistant gloves, such as nitrile gloves.[2]

  • Body Protection: A fully buttoned lab coat is required. For tasks with a higher risk of splash, a chemical-resistant apron should also be worn.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2]

Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • A certified chemical fume hood is the preferred environment for handling this compound to minimize inhalation exposure.[2]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2]

Step-by-Step Disposal Procedures for this compound

The following procedures are based on general guidelines for the disposal of hazardous laboratory waste and should be followed in the absence of specific instructions for this compound.

  • Waste Identification and Segregation:

    • All waste materials contaminated with this compound, including unused compound, contaminated labware (e.g., filter paper, weighing boats), and personal protective equipment, must be treated as hazardous waste.[2][3]

    • Segregate this compound waste from other waste streams to avoid incompatible chemical reactions.[3][4]

  • Waste Collection and Container Management:

    • Solid Waste: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[2] The container must be compatible with the chemical.

    • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by your institution's safety officer.[2]

    • Container Labeling: All hazardous waste containers must be affixed with a completed Hazardous Waste Label, including the full chemical name ("this compound" and its IUPAC name) and the associated hazards.[3] Do not use abbreviations or chemical formulas.[3]

    • Container Condition: Ensure that waste containers are in good condition, with no leaks or cracks, and are kept closed except when adding waste.[3]

  • Storage of Hazardous Waste:

    • Store hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA).[4]

    • Segregate waste containers according to their hazard class (e.g., flammable, corrosive, reactive).[3]

    • Store containers in secondary containment to prevent the spread of material in case of a leak.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[3]

    • Do not dispose of this compound or its containers in the regular trash or pour the chemical down the drain.[3]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

start Start: this compound Waste Generated identify Identify Waste Type (Solid, Liquid, Contaminated PPE) start->identify segregate Segregate this compound Waste from other chemical waste identify->segregate solid_container Collect Solid Waste in a designated, labeled, leak-proof hazardous waste container segregate->solid_container Solid Waste liquid_container Collect Liquid Waste in a designated, labeled, compatible hazardous waste container segregate->liquid_container Liquid Waste label_container Ensure Container is Properly Labeled with full chemical name and hazards solid_container->label_container liquid_container->label_container store Store in a designated Satellite Accumulation Area (SAA) with secondary containment label_container->store contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: The information provided in this document is intended as a general guide. Researchers must always consult their institution's specific hazardous waste management policies and their Environmental Health and Safety (EHS) department for definitive disposal procedures.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.